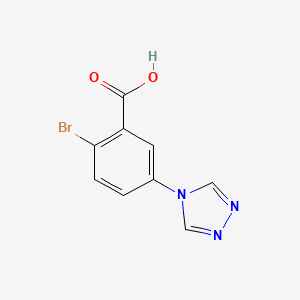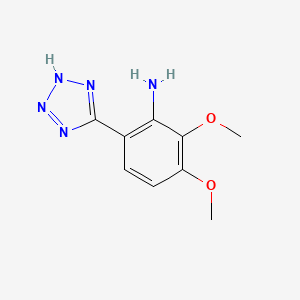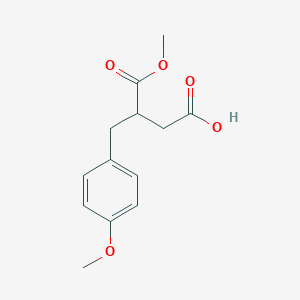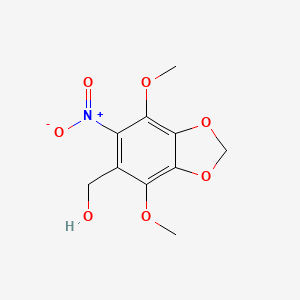
2-Bromo-5-(4H-1,2,4-triazol-4-yl)benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Bromo-5-(4H-1,2,4-triazol-4-yl)benzoic acid is a chemical compound that belongs to the class of benzoic acids substituted with a bromo group and a triazole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-5-(4H-1,2,4-triazol-4-yl)benzoic acid typically involves the bromination of 5-(4H-1,2,4-triazol-4-yl)benzoic acid. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid or dichloromethane. The reaction conditions often include refluxing the mixture to ensure complete bromination .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the pure compound .
Analyse Des Réactions Chimiques
Types of Reactions
2-Bromo-5-(4H-1,2,4-triazol-4-yl)benzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromo group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The triazole ring can participate in redox reactions, leading to the formation of different oxidation states.
Coupling Reactions: The compound can undergo coupling reactions with aryl or alkyl halides in the presence of a palladium catalyst.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium azide, potassium thiolate, or alkoxide in solvents such as DMF or DMSO.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride.
Coupling Reactions: Palladium catalysts, bases like potassium carbonate, and solvents like toluene or ethanol.
Major Products Formed
Substitution Reactions: Formation of substituted benzoic acids with different functional groups.
Oxidation and Reduction: Formation of various oxidation states of the triazole ring.
Coupling Reactions: Formation of biaryl or diaryl compounds.
Applications De Recherche Scientifique
2-Bromo-5-(4H-1,2,4-triazol-4-yl)benzoic acid has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential anticancer, antifungal, and antibacterial activities.
Materials Science: The compound is used in the development of advanced materials, including polymers and nanomaterials, due to its unique structural properties.
Organic Synthesis: It serves as an intermediate in the synthesis of various organic compounds, facilitating the formation of complex molecular structures.
Mécanisme D'action
The mechanism of action of 2-Bromo-5-(4H-1,2,4-triazol-4-yl)benzoic acid involves its interaction with specific molecular targets. The triazole ring can coordinate with metal ions, influencing enzymatic activities and biological pathways. Additionally, the bromo group can participate in halogen bonding, affecting the compound’s binding affinity to biological targets .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(4H-1,2,4-Triazol-4-yl)benzoic Acid: Lacks the bromo group, resulting in different reactivity and applications.
5-Bromo-1H-1,2,4-triazole: Contains a bromo group on the triazole ring, leading to distinct chemical properties.
2-(4-Bromophenyl)-5-phenyl-4H-1,2,4-triazole: Features a bromo group on the phenyl ring, influencing its biological activities.
Uniqueness
2-Bromo-5-(4H-1,2,4-triazol-4-yl)benzoic acid is unique due to the presence of both a bromo group and a triazole ring on the benzoic acid scaffold. This combination imparts distinct chemical reactivity and potential for diverse applications in various scientific fields .
Propriétés
IUPAC Name |
2-bromo-5-(1,2,4-triazol-4-yl)benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrN3O2/c10-8-2-1-6(3-7(8)9(14)15)13-4-11-12-5-13/h1-5H,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUNQLLFIPVRTIP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N2C=NN=C2)C(=O)O)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.07 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(Z)-N'-HYDROXY-2-[3-(4-METHOXYPHENYL)-4,5-DIHYDRO-1,2-OXAZOL-5-YL]ETHANIMIDAMIDE](/img/structure/B7829149.png)
![2-{5'-FLUORO-2',6-DIMETHOXY-[1,1'-BIPHENYL]-3-YL}ACETIC ACID](/img/structure/B7829152.png)
![4-[5-(3,4,5-trimethoxyphenyl)-2H-1,2,4-triazol-3-yl]pyridine](/img/structure/B7829159.png)

![3-[3-(6,7-Dimethoxy-2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]propanoic acid](/img/structure/B7829170.png)


![1,4-Dimethyl 2-[(4-methoxyphenyl)methyl]butanedioate](/img/structure/B7829193.png)
![1,4-Dimethyl 2-[(3,4-dimethoxyphenyl)methyl]butanedioate](/img/structure/B7829194.png)
![[1-(2-Cyanobenzyl)-1H-1,2,3-triazol-4-yl]acetic acid](/img/structure/B7829199.png)
![4-Methoxy-3-[(7-methoxy-2H-1,3-benzodioxol-5-yl)methyl]-4-oxobutanoic acid](/img/structure/B7829208.png)


